molecular formula C17H9BrCl2N2O3 B3676058 5-(3-bromobenzylidene)-1-(3,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3-bromobenzylidene)-1-(3,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B3676058
M. Wt: 440.1 g/mol
InChI Key: DUFCNBNKLMOAST-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-bromobenzylidene)-1-(3,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BRB-1 and has been the subject of various scientific studies to explore its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions for research.

Mechanism of Action

The mechanism of action of BRB-1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and inflammation. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects:
BRB-1 has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of inflammation, and the protection of neurons from oxidative stress. The compound has also been found to have antioxidant properties and may help to prevent cellular damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the major advantages of BRB-1 for laboratory experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, the compound is relatively unstable and may require special handling and storage conditions. Additionally, further studies are needed to fully understand the safety and toxicity profile of BRB-1.

Future Directions

There are several potential future directions for research on BRB-1. One area of interest is the development of novel therapeutic applications for the compound, particularly in the treatment of cancer and neurodegenerative disorders. Other potential areas of research include the optimization of the synthesis method for improved yield and purity, as well as the investigation of the compound's safety and toxicity profile. Additionally, further studies are needed to fully understand the mechanism of action of BRB-1 and its potential interactions with other compounds and signaling pathways.

Scientific Research Applications

BRB-1 has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-proliferative and anti-inflammatory effects in cancer cells and has also been found to have neuroprotective properties.

Properties

IUPAC Name

(5E)-5-[(3-bromophenyl)methylidene]-1-(3,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrCl2N2O3/c18-10-3-1-2-9(6-10)7-12-15(23)21-17(25)22(16(12)24)11-4-5-13(19)14(20)8-11/h1-8H,(H,21,23,25)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFCNBNKLMOAST-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-bromobenzylidene)-1-(3,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
5-(3-bromobenzylidene)-1-(3,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
5-(3-bromobenzylidene)-1-(3,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
5-(3-bromobenzylidene)-1-(3,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
Reactant of Route 5
5-(3-bromobenzylidene)-1-(3,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-(3-bromobenzylidene)-1-(3,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

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